REACTION_SMILES
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[CH3:26][CH2:27][O:28][C:29]([CH3:30])=[O:31].[Cl:1][c:2]1[n:3][cH:4][c:5]([O:11][CH3:12])[c:6]2[c:7]1[nH:8][cH:9][cH:10]2.[Cu:32][I:33].[cH:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1.[nH:13]1[n:14][c:15]([C:18]#[N:19])[n:16][cH:17]1>>[c:2]1(-[n:13]2[n:14][c:15]([C:18]#[N:19])[n:16][cH:17]2)[n:3][cH:4][c:5]([O:11][CH3:12])[c:6]2[c:7]1[nH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cnc(Cl)c2[nH]ccc12
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1nc[nH]n1
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Name
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Type
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product
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Smiles
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COc1cnc(-n2cnc(C#N)n2)c2[nH]ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |